Ibopamine hydrochloride
Overview
Description
Ibopamine hydrochloride is a sympathomimetic drug designed as a prodrug of epinine (N-methyldopamine). It is primarily used in ophthalmology to induce mydriasis (dilation of the pupil) and has been investigated for its potential in treating congestive heart failure . When instilled in the conjunctival sac at a 2% concentration, this compound stimulates ocular D1-dopaminergic and alpha-adrenergic receptors .
Mechanism of Action
Target of Action
Ibopamine hydrochloride primarily targets ocular D1-dopaminergic and α-adrenergic receptors . These receptors play a crucial role in the regulation of eye functions such as pupil dilation and intraocular pressure.
Mode of Action
This compound is a prodrug of epinine (N-methyldopamine) . When instilled in the conjunctival sac, it is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . Epinine, an analogue of dopamine, can stimulate dopamine receptors and to a lesser degree adrenergic receptors . The mydriatic effect of ibopamine is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil .
Biochemical Pathways
The D1 dopaminergic activity of ibopamine increases aqueous humor production . This leads to an increase in intraocular pressure (IOP) in patients with primary open-angle glaucoma (POAG) .
Pharmacokinetics
The half-life of ibopamine in the aqueous humor is short, about 2 minutes, due to the fast hydrolysis . After the instillation of ibopamine, only epinine can be found in the aqueous humor . This suggests that epinine is the pharmacologically active moiety .
Result of Action
The stimulation of α-adrenergic and D1 dopaminergic receptors by ibopamine results in a noncycloplegic mydriasis (pupil dilation without paralysis of the ciliary muscle) . It also increases aqueous humor production, leading to an increase in IOP in POAG patients .
Action Environment
The action of this compound is influenced by the presence of esterases in the aqueous humor and ocular tissues, which rapidly hydrolyze ibopamine to its active form, epinine . The environment of the conjunctival sac, where ibopamine is instilled, is also crucial for its action .
Biochemical Analysis
Biochemical Properties
Ibopamine hydrochloride acts on D1 and α-adrenergic receptors as an agonist . It is rapidly hydrolyzed to epinine by the esterases of the aqueous humor and ocular tissues . This suggests that epinine is the active component of the molecule .
Cellular Effects
This compound increases aqueous humor production following D1-dopaminergic stimulation . It also induces a noncycloplegic mydriasis (α-adrenergic action) .
Molecular Mechanism
The mydriatic effect of this compound is due to the stimulation of the α-adrenergic receptors of the dilating muscle of the pupil . After being hydrolyzed to epinine, this compound stimulates the α-adrenergic and D1 dopaminergic receptors .
Temporal Effects in Laboratory Settings
The half-life of this compound in the aqueous humor is short (about 2 minutes) due to fast hydrolysis . After the instillation of this compound, only epinine can be found in the aqueous humor .
Dosage Effects in Animal Models
While specific dosage effects in animal models are not mentioned in the sources, it is known that this compound has low toxicity both at systemic and local levels .
Metabolic Pathways
The metabolic pathway of this compound involves its hydrolysis to epinine by the esterases of the aqueous humor and ocular tissues .
Transport and Distribution
It is known that after the instillation of this compound, only epinine can be found in the aqueous humor .
Subcellular Localization
It is known that after the instillation of this compound, only epinine can be found in the aqueous humor .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ibopamine hydrochloride is synthesized through the esterification of N-methyldopamine with isobutyric anhydride. The reaction typically involves the following steps:
Esterification: N-methyldopamine is reacted with isobutyric anhydride in the presence of a base such as pyridine to form the di-isobutyrrylester of N-methyldopamine.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure ibopamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of N-methyldopamine and isobutyric anhydride are reacted in industrial reactors.
Purification and Crystallization: The product is purified through industrial-scale chromatography and crystallization techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Ibopamine hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: In the aqueous humor, this compound is rapidly hydrolyzed to epinine by esterases.
Oxidation: Epinine, the active metabolite, can undergo oxidation reactions in the body.
Common Reagents and Conditions
Hydrolysis: Catalyzed by esterases present in the aqueous humor and ocular tissues.
Oxidation: Typically occurs under physiological conditions in the presence of oxygen and enzymes.
Major Products Formed
Scientific Research Applications
Ibopamine hydrochloride has several scientific research applications:
Ophthalmology: Used to induce mydriasis and as a provocative test for evaluating aqueous humor outflow structures.
Cardiology: Investigated for its potential in improving cardiac function and treating congestive heart failure.
Pharmacology: Studied for its effects on D1-dopaminergic and alpha-adrenergic receptors.
Comparison with Similar Compounds
Ibopamine hydrochloride is unique compared to other similar compounds due to its dual action on D1-dopaminergic and alpha-adrenergic receptors. Similar compounds include:
Dopamine: A neurotransmitter with similar dopaminergic activity but lacks the alpha-adrenergic effects of this compound.
Epinephrine: A sympathomimetic drug with strong alpha and beta-adrenergic effects but does not specifically target D1-dopaminergic receptors.
This compound’s unique combination of dopaminergic and adrenergic activities makes it a valuable compound in both ophthalmology and cardiology .
Properties
IUPAC Name |
[4-[2-(methylamino)ethyl]-2-(2-methylpropanoyloxy)phenyl] 2-methylpropanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-11(2)16(19)21-14-7-6-13(8-9-18-5)10-15(14)22-17(20)12(3)4;/h6-7,10-12,18H,8-9H2,1-5H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIXRWKJZYLBJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)CCNC)OC(=O)C(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0020864 | |
Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75011-65-3 | |
Record name | Ibopamine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75011-65-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibopamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075011653 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Methyldopamine,O,O'-diisobutyroylester hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0020864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[2-(methylamino)ethyl]-1,2-phenylene isobutyrate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.939 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IBOPAMINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VXW2HU8GS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.